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Compound of Interest

Compound Name:
2,4,5-Trimethylaniline

hydrochloride

Cat. No.: B1235971 Get Quote

A Comparative Toxicological Guide to Trimethylaniline Isomers for Researchers and Drug

Development Professionals

This guide provides a comprehensive comparison of the known toxicological profiles of four

trimethylaniline isomers: 2,3,4-trimethylaniline, 2,4,5-trimethylaniline, 2,4,6-trimethylaniline, and

3,4,5-trimethylaniline. The objective of this document is to summarize key toxicological data,

outline the experimental methodologies used for their assessment, and visualize the pertinent

biological pathways to support informed decision-making in research and development. While

extensive data is available for 2,4,5- and 2,4,6-trimethylaniline, there is a notable scarcity of

public toxicological information for 2,3,4- and 3,4,5-trimethylaniline.

Comparative Toxicological Data
The toxicological effects of trimethylaniline isomers vary significantly, with data primarily

available for the 2,4,5- and 2,4,6-isomers. The primary toxicological concerns associated with

these aromatic amines include acute toxicity, methemoglobinemia, genotoxicity, and

carcinogenicity.

Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for the trimethylaniline

isomers. It is important to note the lack of available data for 2,3,4-trimethylaniline and 3,4,5-

trimethylaniline.
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Isomer CAS Number
LD50 (Oral,
Rat)

LD50 (Oral,
Mouse)

Other Acute
Toxicity Data

2,3,4-

Trimethylaniline
1467-35-2

Data not

available

Data not

available

2,4,5-

Trimethylaniline
137-17-7 1250 mg/kg[1]

Data not

available

Toxic if

swallowed, in

contact with skin,

or if inhaled[2][3].

2,4,6-

Trimethylaniline
88-05-1 743 mg/kg[4][5] 590 mg/kg[5]

Fatal if inhaled.

LC50 (Inhalation,

Mouse) = 290

mg/m³/2h[5].

3,4,5-

Trimethylaniline
1639-31-2

Data not

available

Data not

available

Causes skin and

serious eye

irritation; may

cause respiratory

irritation[6].

Carcinogenicity and Genotoxicity
The carcinogenic and genotoxic potential of trimethylaniline isomers has been a significant

area of investigation, particularly for the 2,4,5- and 2,4,6-isomers.
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Isomer Carcinogenicity Genotoxicity

2,3,4-Trimethylaniline Data not available Data not available

2,4,5-Trimethylaniline

Carcinogenic in male and

female F344 rats and female

B6C3F1 mice, inducing

hepatocellular carcinomas[1]

[7][8].

Mutagenic in Salmonella

typhimurium with metabolic

activation[1][8]. Mutagenic in

Drosophila melanogaster and

cultured rat fibroblasts[8].

2,4,6-Trimethylaniline

Evidence of carcinogenicity in

male and female mice and

male rats, inducing

hepatocellular and vascular

tumors in mice, and liver, lung,

and stomach tumors in male

rats[5]. IARC Group 3: Not

classifiable as to its

carcinogenicity to humans[5].

Weakly mutagenic in

Salmonella typhimurium[5].

Mutagenic in the Drosophila

melanogaster wing spot test

and in cultured fibroblasts[5].

Induced DNA damage in V79

cells[9].

3,4,5-Trimethylaniline Data not available Data not available

Experimental Protocols
Detailed experimental protocols for the key toxicological studies are summarized below based

on available information.

Acute Oral Toxicity (LD50)
The oral LD50 values were determined in studies involving the administration of the test

chemical to rats or mice. While the full experimental details from the original studies are not

readily available, the general procedure for determining acute oral toxicity (as per OECD

Guideline 423) involves the following steps:

Animal Model: Typically, young adult rats (e.g., Sprague-Dawley or Wistar) or mice of a

single sex are used.

Dosage: A single dose of the trimethylaniline isomer, dissolved or suspended in a suitable

vehicle (e.g., corn oil), is administered by oral gavage.
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Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in

body weight for a period of 14 days.

Necropsy: A gross necropsy of all animals is performed at the end of the observation period.

LD50 Calculation: The LD50 value is calculated using appropriate statistical methods based

on the mortality data.

Carcinogenicity Bioassays
The carcinogenicity of 2,4,5-trimethylaniline and 2,4,6-trimethylaniline was evaluated in long-

term bioassays conducted by the National Cancer Institute (NCI) and others[5][7][8]. The

general protocol for these studies is as follows:

Animal Models: Fischer 344 rats and B6C3F1 mice were used in the NCI bioassay of 2,4,5-

trimethylaniline[7]. Charles River CD rats and HaM/lCR mice were used in the studies by

Weisburger et al.[10].

Administration: The test compounds were administered in the diet for an extended period,

typically 18 to 24 months[5][7][10].

Dose Levels: Multiple dose levels were used to establish a dose-response relationship. For

example, in the NCI study of 2,4,5-trimethylaniline, rats received 200 or 800 ppm and mice

received 50 or 100 ppm in their diet for 101 weeks[7].

Observation: Animals were observed daily for clinical signs of toxicity. Body weights were

recorded regularly.

Pathology: At the end of the study, all animals were subjected to a complete necropsy, and a

wide range of tissues were examined microscopically for evidence of neoplastic and non-

neoplastic lesions.

Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemicals[11][12].

The general procedure involves:
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Tester Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine

(i.e., they cannot synthesize it) are used.

Metabolic Activation: The test is conducted with and without a mammalian metabolic

activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

Exposure: The tester strains are exposed to various concentrations of the trimethylaniline

isomer on a minimal agar plate.

Incubation: The plates are incubated for 48-72 hours.

Evaluation: The number of revertant colonies (colonies that have regained the ability to

synthesize histidine) is counted. A significant increase in the number of revertant colonies

compared to the control indicates a mutagenic effect.

Signaling Pathways and Mechanisms of Toxicity
The toxicity of aromatic amines, including trimethylaniline isomers, is largely attributed to their

metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes in the

liver[13][14]. This metabolic activation is a critical initiating step in their toxic effects.

Metabolic Activation of Trimethylanilines
The following diagram illustrates the general metabolic activation pathway for aromatic amines.
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Caption: Metabolic activation pathway of trimethylanilines leading to toxicity.
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This pathway highlights the central role of N-hydroxylation in the bioactivation of

trimethylanilines. The resulting N-hydroxy metabolites are reactive and can undergo further

activation to form highly electrophilic nitrenium ions, which can covalently bind to DNA, leading

to mutations and potentially cancer.

Induction of Methemoglobinemia
A significant acute toxic effect of many aromatic amines is the induction of methemoglobinemia,

a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺)

state, rendering it unable to transport oxygen[15]. The N-hydroxy metabolites of aromatic

amines can participate in a redox cycle within red blood cells, leading to the formation of

methemoglobin[14].
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Caption: Mechanism of methemoglobin formation by trimethylaniline metabolites.

This diagram illustrates the cyclic process where the N-hydroxy metabolite oxidizes hemoglobin

to methemoglobin and is itself converted to a nitroso derivative. The nitroso derivative can then
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be reduced back to the N-hydroxy form, perpetuating the cycle and leading to an accumulation

of methemoglobin.

Conclusion
The available toxicological data indicate that 2,4,5-trimethylaniline and 2,4,6-trimethylaniline

are of significant concern due to their acute toxicity, mutagenic potential, and carcinogenicity in

animal models. The primary mechanism of toxicity for these compounds involves metabolic

activation to reactive intermediates that can cause cellular damage. In contrast, there is a

significant lack of publicly available toxicity data for 2,3,4-trimethylaniline and 3,4,5-

trimethylaniline, highlighting a need for further research to fully characterize the toxicological

profiles of all trimethylaniline isomers. Researchers and drug development professionals should

exercise caution when handling any of these isomers and consider their potential for toxicity in

risk assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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